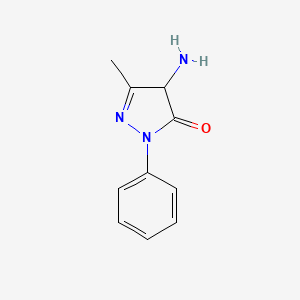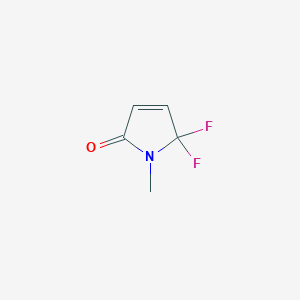
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one typically involves the introduction of fluorine atoms into a pyrrole ring. This can be achieved through various fluorination reactions, such as electrophilic fluorination or nucleophilic fluorination. Common reagents used in these reactions include elemental fluorine (F2), xenon difluoride (XeF2), and other fluorinating agents.
Industrial Production Methods
Industrial production of fluorinated heterocycles often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and size.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methyl-1H-pyrrol-2(5H)-one: A similar compound with only one fluorine atom.
1-Methyl-1H-pyrrol-2(5H)-one: The non-fluorinated parent compound.
Uniqueness
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to its mono-fluorinated or non-fluorinated analogs. These changes can affect its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
363152-96-9 |
|---|---|
Molecular Formula |
C5H5F2NO |
Molecular Weight |
133.10 g/mol |
IUPAC Name |
5,5-difluoro-1-methylpyrrol-2-one |
InChI |
InChI=1S/C5H5F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H,1H3 |
InChI Key |
QNJBYLBXSZUFEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
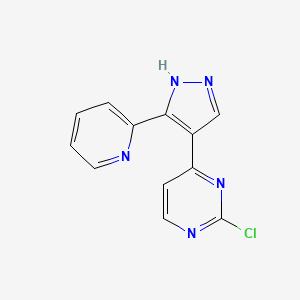
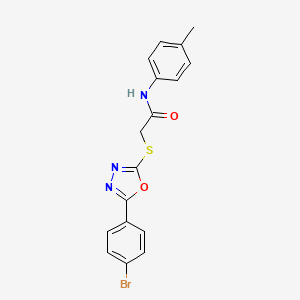
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

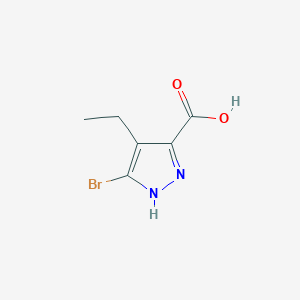
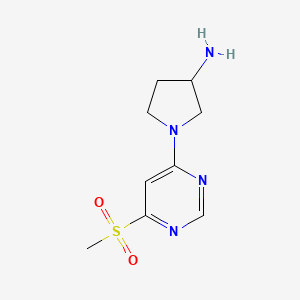
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
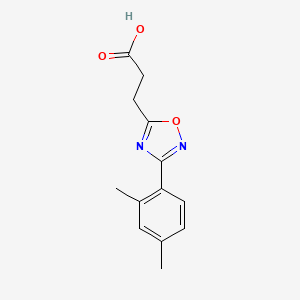
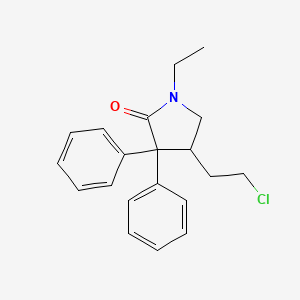
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)

![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
